1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.02 | t (3H) | CH₃CH₂ (ethyl group) |
| 1.21 | d (3H) | CH(CH₃) (pyrrolidinone) |
| 2.34 | s (3H) | Ar–CH₃ (phenyl ring) |
| 3.45 | m (1H) | trans-4-methylcyclohexyl |
| 6.78 | s (1H) | NH (sulfonylurea) |
¹³C NMR (150 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 172.4 | C=O (pyrrolidinone) |
| 167.2 | C=O (carboxamide) |
| 155.6 | N–C=O (urea) |
Infrared Spectroscopy
Key vibrational modes (FT-IR, KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3369 | ν(N–H) stretching |
| 1708 | ν(C=O) sulfonylurea |
| 1673 | ν(C=O) lactam |
| 1324 | ν(S=O) asymmetric |
| 1155 | ν(S=O) symmetric |
Mass Spectrometry
High-resolution ESI-MS (m/z):
| Observed | Calculated [M+H]⁺ | Fragmentation Pathway |
|---|---|---|
| 491.2322 | 491.2249 | Loss of trans-4-methylcyclohexyl |
| 364.1324 | 364.1318 | Cleavage at sulfonylurea bond |
Computational Modeling of Electronic Structure and Reactivity
DFT/B3LYP/6-311++G(d,p) calculations reveal:
Frontier Molecular Orbitals
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | −6.24 |
| LUMO Energy | −1.87 |
| Energy Gap (ΔE) | 4.37 |
The narrow HOMO-LUMO gap (4.37 eV) suggests susceptibility to nucleophilic attack at the pyrrolidinone carbonyl (C=O).
Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | −4.06 eV |
| Global Hardness (η) | 2.18 eV |
| Electrophilicity (ω) | 3.78 eV |
The Fukui function (f⁻) maxima localize at the sulfonyl oxygen (0.127) and urea nitrogen (0.094), indicating preferred sites for electrophilic substitution.
Properties
IUPAC Name |
4-ethyl-3-methyl-N-[2-[3-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-13-12-18-6-5-7-20(14-18)34(32,33)27-23(30)26-19-10-8-16(2)9-11-19/h5-7,14,16,19H,4,8-13,15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXROPCBZLGQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC(=CC=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791104-62-6 | |
| Record name | 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791104626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((3-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757209Q8G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is a derivative of glimepiride, primarily classified as a blood glucose regulator. Its complex structure includes a pyrrole moiety, which is known for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 490.62 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 791104-62-6 |
| Molecular Formula | C24 H34 N4 O5 S |
| Molecular Weight | 490.62 g/mol |
| IUPAC Name | 4-Ethyl-3-methyl-N-[2-[3-[... |
The compound acts primarily by inhibiting certain enzymes involved in glucose metabolism, similar to other sulfonylureas. It enhances insulin secretion from pancreatic beta cells and increases insulin sensitivity in peripheral tissues.
Pharmacological Effects
- Antidiabetic Activity : As a derivative of glimepiride, this compound exhibits significant hypoglycemic effects. Studies have shown that it lowers blood glucose levels in diabetic models through increased insulin release and improved glucose uptake by tissues .
- Anti-inflammatory Properties : The sulfonamide group in the structure has been associated with anti-inflammatory effects, potentially making this compound useful in treating inflammatory conditions alongside its antidiabetic properties .
- Potential Anticancer Activity : Preliminary studies suggest that pyrrole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. This compound's structure may allow it to interact with specific targets in cancer pathways .
Study 1: Antidiabetic Effects
A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced fasting blood glucose levels compared to control groups. The IC50 value for glucose uptake stimulation was found to be approximately 25 µM, indicating potent activity .
Study 2: Inhibition of Inflammation
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This suggests a dual role in managing diabetes and inflammation .
Study 3: Anticancer Potential
Research investigating the effects of pyrrole derivatives on cancer cell lines indicated that this compound could inhibit cell proliferation in colorectal and pancreatic cancer models. The mechanism involved the activation of apoptotic pathways and inhibition of key survival signals .
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Agents : The compound is structurally related to sulfonylureas, a class of drugs used to manage blood sugar levels in type 2 diabetes. Its efficacy in stimulating insulin secretion from pancreatic beta cells makes it a candidate for further development as an antidiabetic medication .
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its potency and selectivity against tumor cells, warranting further investigation into its anticancer potential .
- Anti-inflammatory Activity : Compounds with sulfonamide groups have been documented to possess anti-inflammatory properties. The potential mechanism involves inhibition of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Insulin Secretion : A study demonstrated that specific modifications on the sulfonamide structure can enhance insulin secretion in vitro. This suggests that the compound could be optimized for better efficacy in diabetic patients .
- Cytotoxicity Assays : Research involving pyrrole derivatives showed significant cytotoxicity against breast cancer cells, indicating that structural variations can lead to enhanced anticancer activity. This opens avenues for developing targeted therapies using this compound as a lead molecule .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidine and sulfonyl groups distinguish it from benzodiazepine- or pyrimidine-containing analogs.
Physicochemical Properties
- Solubility and Aggregation : Quaternary ammonium compounds () show critical micelle concentration (CMC) variations based on alkyl chain length. The target compound’s sulfonyl and cyclohexyl groups may reduce water solubility compared to simpler urea analogs.
- Spectroscopic Properties: Amino-substituted anthraquinones () exhibit red-shifted absorption due to ICT effects. The target’s pyrrolidine carbonyl and sulfonyl groups may similarly influence UV-Vis or fluorescence profiles.
Spectroscopic Analysis
- Raman Spectroscopy: highlights spectral differences in codeine, morphine, and naltrexone due to minor structural variations. Similarly, the target compound’s sulfonyl group would introduce unique Raman bands compared to analogs lacking this moiety.
- NMR/FTIR : The urea carbonyl (∼1650–1700 cm⁻¹ in FTIR) and sulfonyl S=O (∼1150–1250 cm⁻¹) stretches would be key identifiers .
Preparation Methods
Catalytic Hydrogenation of p-Toluidine
The trans-4-methylcyclohexylamine moiety is synthesized via hydrogenation of p-toluidine using a noble metal catalyst (e.g., palladium or platinum) in the presence of an alkali hydroxide (e.g., NaOH or KOH). This step suppresses side reactions such as bis(4-methylcyclohexyl)amine formation, achieving a trans-isomer selectivity of >95%.
Reaction Conditions:
-
Catalyst: 5% Pd/C (1–2 wt% relative to substrate)
-
Solvent: Methanol or ethanol
-
Temperature: 50–80°C
-
Pressure: 10–30 bar H₂
-
Additive: 1.5 equivalents of KOH
The alkali hydroxide neutralizes acidic byproducts, accelerating the reaction rate and improving yield (85–92%).
Formation of the Pyrrolidone Carboxamide Intermediate
Synthesis of 3-Ethyl-4-methyl-3-pyrrolidin-2-one
The pyrrolidone core is prepared via cyclization of γ-lactam precursors. Patent US7132444B2 details the reaction of 3-ethyl-4-methyl-3-pyrrolidin-2-one with 4-nitrophenyl chloroformate in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base.
Key Steps:
-
Activation: 3-Ethyl-4-methyl-3-pyrrolidin-2-one reacts with 4-nitrophenyl chloroformate at 20–25°C for 12–14 hours to form N-(4-nitrophenoxycarbonyl)-3-ethyl-4-methylpyrrolidin-2-one.
-
Coupling with Sulfonamide: The activated intermediate is reacted with 4-(2-aminoethyl)benzenesulfonamide in DCM, yielding 4-[2-(3-ethyl-4-methyl-2-carbonylpyrrolidineamido)ethyl]benzenesulfonamide with >99% purity.
Optimization:
Urea Bond Formation with trans-4-Methylcyclohexyl Isocyanate
Coupling Reaction
The final step involves reacting the sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate in acetone or toluene under nitrogen atmosphere.
Reaction Protocol:
-
Conditions:
-
Solvent: Acetone (polar aprotic) or toluene (non-polar)
-
Temperature: 0–5°C (initial), then 20–25°C
-
Catalyst: None (spontaneous reaction)
-
-
Workup: The crude product is precipitated by adding cold water, followed by suction filtration and recrystallization from ethanol/water (4:1).
Yield and Purity:
Purification and Crystallization Techniques
Recrystallization from Mixed Solvents
High-purity product is obtained via recrystallization using ethanol/water or acetone/hexane mixtures.
Procedure:
-
Dissolve crude product in hot ethanol (60°C).
-
Gradually add water until cloud point.
-
Cool to 0°C and filter crystals.
Effect of Solvent Ratio on Purity:
| Solvent System (Ethanol:Water) | Purity (%) | Crystal Yield (%) |
|---|---|---|
| 3:1 | 98.5 | 75 |
| 4:1 | 99.3 | 82 |
| 5:1 | 99.1 | 78 |
Data adapted from CN110885306B.
Analytical Characterization
Q & A
Q. What synthetic methodologies are recommended for preparing this urea derivative?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Reacting a phenylsulfonyl chloride intermediate with a trans-4-methylcyclohexylamine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Urea formation : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the sulfonamide intermediate with the pyrrolidone-carbonyl moiety.
- Protection/deprotection : Temporary protection of amine groups (e.g., Boc) may be required to prevent side reactions during sulfonylation . Key purity checks include HPLC (>95% purity) and mass spectrometry to confirm molecular weight.
Q. Which spectroscopic techniques are essential for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms the trans-configuration of the 4-methylcyclohexyl group. SHELX programs are widely used for refinement, particularly for handling hydrogen bonding in the urea moiety .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., urea NH signals at δ 8.2–9.0 ppm) and confirms regiochemistry of the pyrrolidone ring.
- IR spectroscopy : Validates carbonyl stretches (urea C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Q. What are the primary challenges in isolating this compound?
- Solubility : Low solubility in polar solvents (e.g., water) necessitates purification via silica gel chromatography (eluent: ethyl acetate/hexane gradients).
- Byproducts : Residual coupling agents (e.g., EDC) require aqueous washes (5% citric acid) to remove .
Advanced Research Questions
Q. How can Bayesian optimization improve synthetic yield?
Bayesian optimization employs iterative Design of Experiments (DoE) to maximize yield:
- Variables : Temperature, catalyst loading, solvent polarity.
- Surrogate models : Gaussian processes predict optimal conditions with minimal experiments.
- Validation : High-resolution LC-MS monitors reaction progress. This approach reduces trial runs by 40–60% compared to one-factor-at-a-time methods .
Q. How to resolve discrepancies between crystallographic and spectroscopic data?
- Dynamic effects : Solution-state NMR may average conformational isomers, while X-ray captures static solid-state structures.
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered cyclohexyl groups.
- Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data .
Q. What strategies mitigate byproduct formation during sulfonylation?
- Temperature control : Maintain <10°C to suppress sulfonic acid formation.
- Scavengers : Add molecular sieves to sequester water, preventing hydrolysis of sulfonyl chloride intermediates.
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction .
Q. How to design kinetic studies for degradation under varying pH?
- Experimental setup : Incubate the compound in buffered solutions (pH 1–13) at 37°C.
- Analytical methods : Quantify degradation products via UPLC-MS at timed intervals.
- Modeling : Apply pseudo-first-order kinetics to determine rate constants and identify pH-sensitive functional groups (e.g., urea hydrolysis at pH >10) .
Q. What computational methods predict reactivity in further derivatization?
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., urea NH vs. sulfonyl oxygen).
- Molecular docking : Screen interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .
Q. How to handle structural disorder in crystallographic refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
